Acetamide, N-(3,4-dimethylphenyl)-2-mercapto-
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Overview
Description
Acetamide, N-(3,4-dimethylphenyl)-2-mercapto-: is an organic compound with the molecular formula C10H13NO. It is also known by other names such as 3,4-Dimethylacetanilide and N-Acetyl-3,4-xylidine . This compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the acetamide moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- typically involves the acetylation of 3,4-dimethylaniline. One common method involves the reaction of 3,4-dimethylaniline with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out at ambient temperature, and the product is purified by recrystallization from ethanol.
Industrial Production Methods
In industrial settings, the production of Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- can be scaled up using similar acetylation reactions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro derivatives and halogenated compounds.
Scientific Research Applications
Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial ribosomes, inhibiting protein synthesis and exerting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorophenyl)acetamide: Similar structure but with chlorine substituents.
N-(2,6-Dimethylphenyl)acetamide: Similar structure with different methyl group positions.
N-(3,5-Dimethylphenyl)acetamide: Another isomer with different methyl group positions.
Uniqueness
Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group imparts distinct properties compared to other isomers and derivatives .
Properties
CAS No. |
60466-55-9 |
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Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C10H13NOS/c1-7-3-4-9(5-8(7)2)11-10(12)6-13/h3-5,13H,6H2,1-2H3,(H,11,12) |
InChI Key |
NRHZWRUPZNFVIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CS)C |
Origin of Product |
United States |
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